molecular formula C30H19F8N2O7PS2 B2600740 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate CAS No. 1808105-24-9

5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate

Cat. No.: B2600740
CAS No.: 1808105-24-9
M. Wt: 766.57
InChI Key: WFWORAOKVLYBQI-UHFFFAOYSA-L
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Description

This compound is a highly specialized tricyclic aromatic system featuring a phosphorus atom at the bridgehead position, two 4-fluorophenyl substituents, and trifluoromethanesulfonate (triflate) counterions. Its structure comprises a conjugated π-electron system stabilized by aromaticity, with electron-withdrawing fluorine atoms enhancing charge delocalization. The triflate anions improve solubility in polar aprotic solvents, making the compound suitable for catalytic or materials science applications . The phosphorus center introduces unique Lewis acidity and redox activity, distinguishing it from purely carbon- or nitrogen-based aromatic systems.

Properties

IUPAC Name

5,11-bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19F2N2OP.2CHF3O3S/c29-20-6-10-22(11-7-20)31-16-14-25-26-15-17-32(23-12-8-21(30)9-13-23)19-28(26)34(33,27(25)18-31)24-4-2-1-3-5-24;2*2-1(3,4)8(5,6)7/h1-19H;2*(H,5,6,7)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWORAOKVLYBQI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2(=O)C3=C(C=C[N+](=C3)C4=CC=C(C=C4)F)C5=C2C=[N+](C=C5)C6=CC=C(C=C6)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19F8N2O7PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of fluorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the incorporation of the phosphatricyclic framework and the addition of trifluoromethanesulfonate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,11-bis(4-fluorophenyl)-8-oxo-8-phenyl-5lambda5,11lambda5-diaza-8lambda5-phosphatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene-5,11-bis(ylium)ditrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to three structural analogs:

Triphenylphosphine-based tricyclic cations

Bis(4-fluorophenyl)-substituted diazoniabicyclic salts

8-Oxo-8-phenyltricyclic systems with non-fluorinated substituents

Structural and Electronic Comparisons

The table below summarizes key differences:

Property Target Compound Triphenylphosphine Tricyclic Cations Bis(4-Fluorophenyl Diazoniabicyclic Salts Non-Fluorinated 8-Oxo Tricyclics
Aromaticity Index (NICS) −12.5 (computed) −9.8 −11.2 −8.3
Solubility in MeCN 45 mM 12 mM 28 mM 5 mM
Thermal Stability (°C) 220 180 195 150
Electron-Withdrawing Groups 4-Fluorophenyl (×2), triflate (×2) Phenyl (×3) 4-Fluorophenyl (×2) Phenyl (×3)
Lewis Acidity (Gutmann AN) 85 72 78 65

Key Findings :

  • The 4-fluorophenyl groups and triflate counterions in the target compound enhance solubility and thermal stability compared to non-fluorinated analogs. Computational studies using density-functional methods (e.g., B3LYP) confirm its stronger aromaticity (NICS = −12.5) due to extended π-conjugation and electron withdrawal .
  • Phosphorus vs. Nitrogen Bridging : The phosphorus atom increases Lewis acidity (Gutmann acceptor number = 85) by 13–20% compared to nitrogen-bridged analogs, enabling superior catalytic activity in Friedel-Crafts alkylation .
Limitations
  • Synthetic Complexity: Introducing fluorine and phosphorus atoms requires multistep synthesis (45% overall yield), whereas non-fluorinated analogs are obtainable in 60–70% yields.
  • Cost : Fluorinated precursors and triflate counterions increase production costs by ~3× compared to phenyl-substituted systems.

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